![molecular formula C20H22N2O5S B6549170 N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2H-1,3-benzodioxole-5-carboxamide CAS No. 1040662-20-1](/img/structure/B6549170.png)
N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2H-1,3-benzodioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound notable for its applications across various fields such as chemistry, biology, and medicine. Its structure comprises a benzodioxole ring, which is often associated with bioactive molecules, and a quinoline ring, making it a compound of significant interest.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Quinoline Synthesis: The preparation begins with the synthesis of 1,2,3,4-tetrahydroquinoline, which involves the hydrogenation of quinoline using a suitable catalyst such as platinum or palladium under high-pressure hydrogen gas.
Sulfonylation: The next step involves introducing a propane-1-sulfonyl group to the quinoline structure. This is typically achieved through a sulfonyl chloride in the presence of a base such as pyridine.
Carboxamide Introduction: The benzodioxole ring is then attached via an amide bond, using techniques such as the coupling of benzodioxole-5-carboxylic acid with the tetrahydroquinoline derivative in the presence of coupling reagents like DCC (N,N'-Dicyclohexylcarbodiimide).
Industrial Production Methods: Industrial production scales up these processes, often using flow chemistry techniques to maintain reaction control and efficiency. High-throughput reactors and continuous flow setups enable the mass production of this compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation at the quinoline ring, particularly at the tetrahydro positions, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the sulfonyl group or the carboxamide linkage, with agents such as lithium aluminium hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur on the benzodioxole ring, typically with halogenating agents such as NBS (N-Bromosuccinimide).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminium hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: N-Bromosuccinimide (NBS), sulfuric acid (H2SO4).
Major Products Formed:
Oxidation: Quinoline derivatives with increased oxidation states.
Reduction: De-sulfonylated quinoline or reduced benzodioxole derivatives.
Substitution: Halogenated benzodioxole derivatives.
Scientific Research Applications
Chemistry: The compound serves as a versatile intermediate for synthesizing more complex molecules due to its functional groups and the reactivity of the benzodioxole and quinoline rings. Biology: The quinoline structure often exhibits significant biological activity, including antimicrobial and anticancer properties. Medicine: Industry: Used as a precursor in the synthesis of dyes, agrochemicals, and pharmaceuticals due to its stable yet reactive nature.
Mechanism of Action
The compound’s activity is primarily attributed to the quinoline ring, which interacts with various biological targets. It can intercalate into DNA, inhibiting the action of topoisomerase enzymes, which are crucial for DNA replication. Additionally, the benzodioxole ring can engage in hydrogen bonding and van der Waals interactions with protein active sites, enhancing the compound's binding affinity and specificity.
Comparison with Similar Compounds
Quinoline: Basic structure similar to the tetrahydroquinoline moiety.
Benzodioxole Derivatives: Compounds such as safrole and isosafrole, which share the benzodioxole ring.
Sulfonamide Derivatives: Compounds containing sulfonamide groups, relevant for their antibacterial properties.
There you go! This compound's fascinating mix of structural elements makes it quite the standout in multiple fields. What’s next on your research list?
Properties
IUPAC Name |
N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S/c1-2-10-28(24,25)22-9-3-4-14-5-7-16(12-17(14)22)21-20(23)15-6-8-18-19(11-15)27-13-26-18/h5-8,11-12H,2-4,9-10,13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWRUBDPRMKUAGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4-dimethoxybenzene-1-sulfonamide](/img/structure/B6549093.png)
![2,4-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6549095.png)
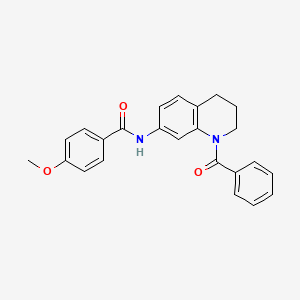
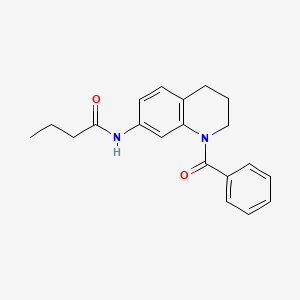
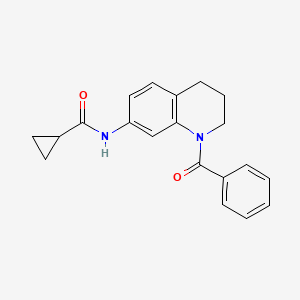
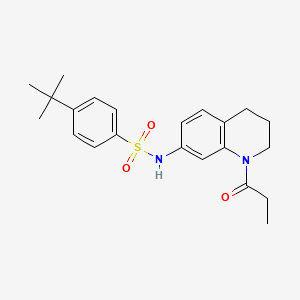
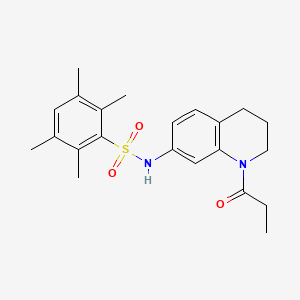
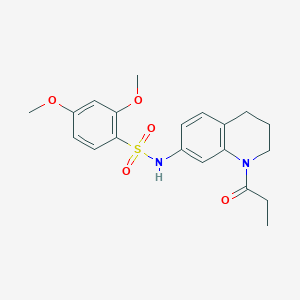

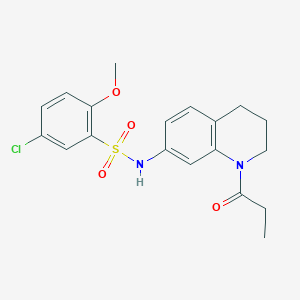
![4-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B6549161.png)
![N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxybenzamide](/img/structure/B6549168.png)
![N-(2,4-dichlorophenyl)-5-methyl-2,4-dioxo-3-phenyl-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B6549188.png)
![5-methyl-N-(naphthalen-1-yl)-2,4-dioxo-3-phenyl-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B6549192.png)
